methyl 3-((2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate
Description
Methyl 3-((2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate is a heterocyclic compound featuring a fused thiazolo[5,4-c]pyridine core linked to a thiophene-2-carboxylate moiety via a sulfonyl bridge. Its synthesis likely involves multi-step reactions, including sulfonylation, amidation, and heterocyclic ring formation, as inferred from analogous compounds .
Properties
IUPAC Name |
methyl 3-[[2-(furan-3-carbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl]sulfonyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6S3/c1-25-16(22)14-13(4-7-27-14)29(23,24)20-5-2-11-12(8-20)28-17(18-11)19-15(21)10-3-6-26-9-10/h3-4,6-7,9H,2,5,8H2,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYMOIAOMCBRJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-((2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-3-carboxamide intermediate, which is then coupled with a thiazolopyridine derivative under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxylate ester to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 3-((2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of methyl 3-((2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Analog 1: Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () features a thiazolo[3,2-a]pyrimidine ring, which differs in ring fusion position ([3,2-a] vs. [5,4-c]).
Analog 2 : Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate () contains a partially saturated pyridine ring with a tosyl group, contrasting with the fully unsaturated thiazolo-pyridine in the target compound. Saturation reduces aromaticity, impacting solubility and metabolic stability .
Functional Group Analysis
Physicochemical Properties
Research Implications and Limitations
Comparisons with analogs highlight:
- Advantages : The sulfonyl bridge and furan amide may improve target selectivity over simpler thiazole derivatives.
- Challenges : High molecular weight (~500–550) could limit oral bioavailability, necessitating formulation optimization.
Further studies should focus on synthesizing the target compound and evaluating its activity against relevant biological targets, such as kinases or proteases, using methods analogous to those in and .
Biological Activity
Methyl 3-((2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a furan moiety, and a thiophene structure, which are characteristic of many bioactive compounds. Its molecular formula is with a molecular weight of approximately 440.5 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 440.5 g/mol |
| Structure | Thiazole, Furan, Thiophene |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These reactions require careful control of conditions such as temperature and solvent choice to optimize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for confirming the structure of the synthesized compound .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes and receptors. Research indicates that compounds with similar structures can modulate enzyme activity or activate receptor-mediated signaling pathways . The thiazole and furan moieties are particularly important for their pharmacological properties, influencing both pharmacodynamics and pharmacokinetics .
Antitumor Activity
Studies have shown that derivatives of thiazole and furan exhibit significant antitumor properties. For instance, compounds with similar structures have demonstrated better antitumor activity compared to their parent compounds in various animal models . The specific antitumor mechanisms may involve apoptosis induction or inhibition of cancer cell proliferation.
Anti-inflammatory Properties
Thiazole derivatives are known for their anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines could be beneficial in treating inflammatory diseases . This suggests potential applications in managing conditions such as arthritis or other inflammatory disorders.
Antimicrobial Effects
Research indicates that compounds containing furan and thiophene rings possess antimicrobial properties. This biological activity may be attributed to the disruption of bacterial cell membranes or interference with metabolic pathways . Thus, this compound could serve as a lead structure in developing new antimicrobial agents.
Case Studies
- Antitumor Efficacy : In a study involving mice bearing L1210 leukemia, thiazole derivatives showed enhanced antitumor activity compared to traditional chemotherapeutic agents . The results indicated a significant reduction in tumor size and improved survival rates.
- Anti-inflammatory Mechanisms : A series of thiazole-based compounds were tested for their ability to inhibit the production of inflammatory markers in vitro, demonstrating promising results that warrant further investigation .
- Antimicrobial Screening : Compounds similar to this compound were evaluated against various bacterial strains, showing effective inhibition at low concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
